

Unveiling the Solid-State Architecture of Rubidium Formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Rubidium formate	
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This technical guide provides a comprehensive overview of the crystal structure and space group of **rubidium formate** (CHO₂Rb), a compound of interest in various chemical and materials science applications. This document is intended for researchers, scientists, and professionals in drug development seeking detailed crystallographic information.

Executive Summary

Rubidium formate exhibits temperature-dependent polymorphism, transitioning between two distinct crystal structures. At ambient temperatures, it adopts an orthorhombic lattice, which then transforms into a monoclinic system upon heating. This guide details the crystallographic parameters of both phases, based on established experimental data.

Crystal Structure and Polymorphism

Rubidium formate is known to exist in at least two anhydrous crystalline forms, the structures of which have been determined by diffraction methods. The stability of these forms is dependent on temperature.

Low-Temperature Orthorhombic Phase

At ambient temperatures and up to approximately 150°C, **rubidium formate** crystallizes in an orthorhombic system.[1] This phase is characterized by the space group Pca21.



High-Temperature Monoclinic Phase

A reversible, first-order phase transition occurs at 363 K (90°C), leading to the formation of a monoclinic crystal structure.[1] This high-temperature phase is described by the space group P21/m.[1] The transition involves a significant reorientation of the formate ions within the crystal lattice, while the displacement of the rubidium atoms is minimal.[1]

In addition to the anhydrous forms, **rubidium formate** is hygroscopic and can form a monohydrate (RbOOCH·H₂O), which presents a different structural arrangement.[1]

Crystallographic Data

The crystallographic data for the two phases of anhydrous **rubidium formate** are summarized in the tables below for clear comparison.

Table 1: Crystallographic Data for the Low-Temperature Orthorhombic Phase of **Rubidium**Formate

Parameter	Value
Crystal System	Orthorhombic
Space Group	Pca21
a	9.229(1) Å
b	4.630(2) Å
С	7.408(2) Å
α	90°
β	90°
У	90°

Data sourced from Smolecule.[1]

Table 2: Crystallographic Data for the High-Temperature Monoclinic Phase of **Rubidium Formate**



Parameter	Value
Crystal System	Monoclinic
Space Group	P21/m
a	4.6552(4) Å
b	4.6528(7) Å
С	7.5170(6) Å
α	90°
β	90°
У	97.610(6)°

Data sourced from Smolecule.[1]

Experimental Protocols

The determination of the crystal structures and their parameters, as presented in this guide, is typically achieved through single-crystal X-ray diffraction. A general experimental workflow for such a determination is outlined below.



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A generalized workflow for single-crystal X-ray diffraction.

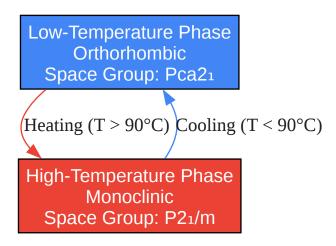
A suitable single crystal of **rubidium formate** is grown and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. For temperature-dependent studies, a cryostream or heating device is used to maintain the desired temperature. A monochromatic X-



ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and subsequently refined to obtain the final atomic coordinates and other crystallographic parameters.

Structural Relationship and Phase Transition

The relationship between the low-temperature and high-temperature phases of **rubidium formate** can be visualized as a temperature-induced transformation.



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Phase transition diagram for anhydrous rubidium formate.

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References

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